Cas no 145066-22-4 (5,12-Naphthacenedione,7-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-9-ethyl-7,8,9,10-tetrahydro-1,4,6,9,11-pentahydroxy-,(7S-cis)- (9CI))

5,12-Naphthacenedione,7-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-9-ethyl-7,8,9,10-tetrahydro-1,4,6,9,11-pentahydroxy-,(7S-cis)- (9CI) structure
145066-22-4 structure
Productnaam:5,12-Naphthacenedione,7-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-9-ethyl-7,8,9,10-tetrahydro-1,4,6,9,11-pentahydroxy-,(7S-cis)- (9CI)
CAS-nummer:145066-22-4
MF:C26H29NO10
MW:515.509168386459
CID:142775
PubChem ID:3081876

5,12-Naphthacenedione,7-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-9-ethyl-7,8,9,10-tetrahydro-1,4,6,9,11-pentahydroxy-,(7S-cis)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 5,12-Naphthacenedione,7-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-9-ethyl-7,8,9,10-tetrahydro-1,4,6,9,11-pentahydroxy-,(7S-cis)- (9CI)
    • 5,12-Naphthacenedione,7-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-9-ethyl-7,8,9,10-...
    • 5,12-Naphthacenedione,7-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-9-ethyl-7,8,9,10-tetrahydro-1,4,6,9,11-pentahydr
    • 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
    • (7S-cis)-7-((3-Amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-9-ethyl-7,8,9,10-tetrahydro-1,4,6,9,11-pentahydroxy-5,12-naphthacenedione
    • 1-Hydroxy-13-deoxocarminomycin
    • 1-Hydroxy-D788-11
    • 5,12-Naphthacenedione, 7-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-9-ethyl-7,8,9,10-tet
    • 7-((3-Amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-9-ethyl-7,8,9,10-tetrahydro-1,4,6,9,11-pentahydroxy-5,12-naphthacenedione (7S-cis)-
    • 145066-22-4
    • 3-Ethyl-3,5,7,10,12-pentahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
    • 5,12-Naphthacenedione, 7-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-9-ethyl-7,8,9,10-tetrahydro-1,4,6,9,11-pentahydroxy-, (7S-cis)-
    • DTXSID10932484
    • Inchi: InChI=1S/C26H29NO10/c1-3-26(35)7-10-16(14(8-26)37-15-6-11(27)21(30)9(2)36-15)23(32)20-19(22(10)31)24(33)17-12(28)4-5-13(29)18(17)25(20)34/h4-5,9,11,14-15,21,28-32,35H,3,6-8,27H2,1-2H3
    • InChI-sleutel: QUXOQSCRBFOLAV-UHFFFAOYSA-N
    • LACHT: OC1C(C)OC(OC2CC(O)(CC)CC3C(=C4C(=O)C5=C(C=CC(O)=C5C(=O)C4=C(O)C2=3)O)O)CC1N

Berekende eigenschappen

  • Exacte massa: 515.179
  • Monoisotopische massa: 515.179
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 7
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 37
  • Aantal draaibare bindingen: 3
  • Complexiteit: 903
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 6
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.3
  • Topologisch pooloppervlak: 200Ų

Experimentele eigenschappen

  • Dichtheid: 1.63
  • Kookpunt: 745.8°Cat760mmHg
  • Vlampunt: 404.9°C
  • Brekindex: 1.737
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